(Z)-isopropyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound is a benzofuran derivative featuring a Z-configured 4-fluorobenzylidene group at the 2-position of the dihydrobenzofuran core, an isopropyl ester at the 6-position via an oxyacetate linker, and a ketone at the 3-position. The isopropyl ester group contributes to lipophilicity, which may impact bioavailability and metabolic stability .
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-12(2)25-19(22)11-24-15-7-8-16-17(10-15)26-18(20(16)23)9-13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNTHVHLYATSW-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The fluorobenzylidene group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to attach the isopropyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Friedel-Crafts acylation and alkylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to (Z)-isopropyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds related to this compound have demonstrated anti-inflammatory effects in vitro. This suggests that they could be useful in treating inflammatory diseases by modulating immune responses and reducing inflammation markers .
Cancer Research
The unique structural features of this compound may allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies indicate its potential as an anti-tumor agent, particularly against certain cancer cell lines .
Drug Development
The compound's ability to interact with various biological targets makes it a promising candidate for drug development. Its structural modifications could lead to the synthesis of novel derivatives with enhanced pharmacological profiles.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison can be made with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (Z)-methyl 2-((4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran | Similar benzofuran core | Methyl group instead of isopropyl |
| 2-Fluoro-3-oxo-2,3-dihydrobenzofuran | Lacks ester functionality | Simpler structure without alkoxy group |
| (Z)-isopropyl 2-(4-methoxybenzylidene)-3-oxo-benzofuran | Different substituent on benzaldehyde | Methoxy group instead of fluorine |
This table highlights how the specific functional groups present in this compound contribute to its distinctive biological activities compared to related compounds.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties of benzofuran derivatives, researchers found that this compound effectively reduced pro-inflammatory cytokines in vitro. This finding supports its potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism by which (Z)-isopropyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzylidene group and the ester moiety. Below is a systematic comparison based on available data:
Table 1: Structural and Physicochemical Comparisons
Notes:
- XLogP3: Predicted octanol-water partition coefficient (higher values indicate greater lipophilicity).
- †Estimated based on substituent contributions due to lack of direct data for some compounds.
Key Findings :
The 4-tert-butylphenyl analog (XLogP3 = 5.2) exhibits significantly higher lipophilicity than the target compound (~4.1), attributed to the bulky tert-butyl group .
Ester Group Influence :
- Isopropyl esters (e.g., target compound) generally confer greater metabolic stability compared to methyl esters due to reduced susceptibility to esterase hydrolysis .
Biological Activity
(Z)-isopropyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.37 g/mol. The compound features a benzofuran core, which is significant for its biological interactions due to the presence of various functional groups.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit several biological activities, including:
- Antimicrobial Activity : Similar benzofuran derivatives have shown efficacy against various bacterial strains, suggesting potential for this compound in antimicrobial applications.
- Anticancer Properties : Compounds containing the benzofuran moiety have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
1. Antimicrobial Activity
A study examining the antimicrobial properties of benzofuran derivatives found that compounds similar to this compound displayed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| (Z)-Isopropyl Acetate | 128 | Pseudomonas aeruginosa |
2. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF7). The compound was found to activate caspase pathways leading to cell death at concentrations ranging from 10 µM to 50 µM .
3. Anti-inflammatory Effects
A recent study highlighted the anti-inflammatory activity of benzofuran derivatives by measuring the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The results indicated that compounds similar to this compound significantly reduced cytokine levels at concentrations as low as 5 µM .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the fluorobenzaldehyde group via a condensation reaction.
- Esterification with isopropanol to yield the final product.
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer :
- Detailed Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
- Standardized Workup : Precisely control pH during aqueous extractions to prevent ester hydrolysis .
- Data Sharing : Report crystal structure CIF files and NMR spectra in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
